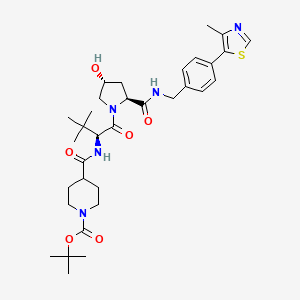
E3 Ligase Ligand-linker Conjugate 50
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
E3 Ligase Ligand-linker Conjugate 50 is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs). This conjugate consists of a ligand for the von Hippel-Lindau (VHL) E3 ligase and a linker. The VHL ligand is based on (S,R,S)-AHPC, which recruits the VHL protein. This compound is primarily used as a key intermediate in the synthesis of complete PROTAC molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 50 involves the conjugation of (S,R,S)-AHPC with an appropriate linker. The synthetic route typically includes the following steps:
Condensation Reaction: The glutarimide and phthalimide parts are condensed.
Alkylation: The imide nitrogen is alkylated, which can be achieved via a Mitsunobu reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
E3 Ligase Ligand-linker Conjugate 50 undergoes several types of chemical reactions, including:
Condensation: Formation of the conjugate through the condensation of glutarimide and phthalimide parts.
Alkylation: Introduction of alkyl groups to the imide nitrogen.
Common Reagents and Conditions
Condensation Reagents: Glutarimide, phthalimide.
Alkylation Reagents: Alkyl halides, Mitsunobu reagents.
Major Products
The major product formed from these reactions is the this compound itself, which serves as an intermediate for further synthesis of PROTACs .
Applications De Recherche Scientifique
E3 Ligase Ligand-linker Conjugate 50 has a wide range of scientific research applications, particularly in the field of targeted protein degradation. Some of its applications include:
Chemistry: Used as a building block in the synthesis of PROTACs, which are designed to degrade specific proteins.
Biology: Facilitates the study of protein function and regulation by enabling targeted protein degradation.
Medicine: Potential therapeutic applications in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents
Mécanisme D'action
E3 Ligase Ligand-linker Conjugate 50 functions by forming a ternary complex with the target protein and the E3 ligase. This complex induces the E3 ligase-mediated ubiquitination of the target protein, marking it for proteasomal degradation. The VHL ligand recruits the VHL protein, which plays a crucial role in this process .
Comparaison Avec Des Composés Similaires
E3 Ligase Ligand-linker Conjugate 50 is unique due to its specific ligand for the VHL E3 ligase. Similar compounds include:
Cereblon-based Ligands: Used in other PROTACs, targeting the cereblon E3 ligase.
MDM2-based Ligands: Target the MDM2 E3 ligase.
cIAP1-based Ligands: Target the cIAP1 E3 ligase
These compounds differ in their E3 ligase targets and the specific linkers used, which influence their binding affinity and degradation efficiency.
Propriétés
Formule moléculaire |
C33H47N5O6S |
|---|---|
Poids moléculaire |
641.8 g/mol |
Nom IUPAC |
tert-butyl 4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C33H47N5O6S/c1-20-26(45-19-35-20)22-10-8-21(9-11-22)17-34-29(41)25-16-24(39)18-38(25)30(42)27(32(2,3)4)36-28(40)23-12-14-37(15-13-23)31(43)44-33(5,6)7/h8-11,19,23-25,27,39H,12-18H2,1-7H3,(H,34,41)(H,36,40)/t24-,25+,27-/m1/s1 |
Clé InChI |
UUYHXXHEFKXGFH-CMTIAEDTSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4CCN(CC4)C(=O)OC(C)(C)C)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4CCN(CC4)C(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


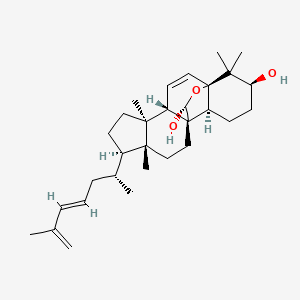

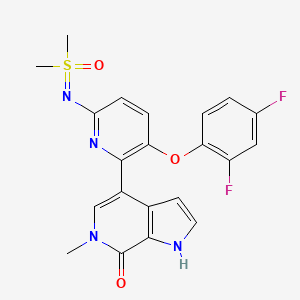
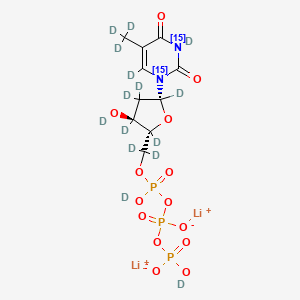
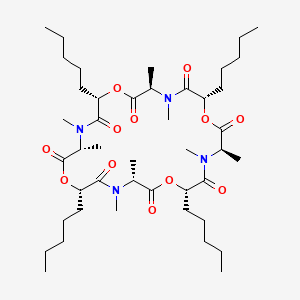
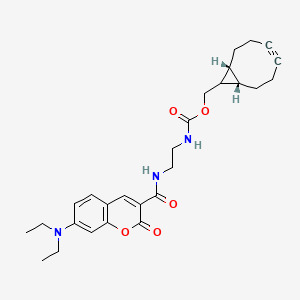


![4-[[2-(4-cyanophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B15136747.png)
![3-cyano-N-[1-[4-(5-cyano-1H-indol-3-yl)butyl]piperidin-4-yl]-5-fluoro-1H-indole-7-carboxamide](/img/structure/B15136754.png)
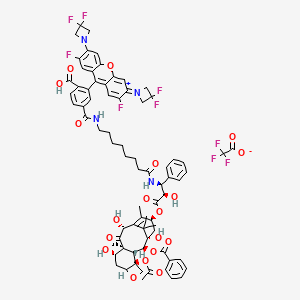
![(2S,4R)-1-[(2S)-2-(10-aminodecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15136787.png)

![(2S)-4-methyl-1-[5-[3-(2-thiophen-3-ylethynyl)-2H-indazol-5-yl]pyridin-3-yl]oxypentan-2-amine](/img/structure/B15136801.png)
